molecular formula In2(SO4)3<br>In2O12S3 B081286 Indium(III) sulfate CAS No. 13464-82-9

Indium(III) sulfate

Cat. No. B081286
CAS RN: 13464-82-9
M. Wt: 517.8 g/mol
InChI Key: XGCKLPDYTQRDTR-UHFFFAOYSA-H
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Patent
US04072722

Procedure details

With 10 g. (106 m.moles) of phenol was admixed the ketone peroxide as listed in Table 3 so that a peroxide amount (P) may be 5.30. To the mixture was added 0.70 g. of indium sulfate (In2 (SO4)3.9H2O) and then the reaction was carried out at 100° C. for 30 minutes. Yields of catechol and hydroquinone are shown in Table 3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ketone peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( P )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.S([O-])([O-])(=O)=[O:9].[In+3].S([O-])([O-])(=O)=[O:15].S([O-])([O-])(=O)=O.[In+3]>>[C:1]1([C:6](=[CH:5][CH:4]=[CH:3][CH:2]=1)[OH:9])[OH:7].[C:1]1([CH:6]=[CH:5][C:4]([OH:15])=[CH:3][CH:2]=1)[OH:7] |f:1.2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Two
Name
ketone peroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( P )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[In+3].S(=O)(=O)([O-])[O-].S(=O)(=O)([O-])[O-].[In+3]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the mixture was added 0.70 g

Outcomes

Product
Name
Type
product
Smiles
C=1(O)C(O)=CC=CC1
Name
Type
product
Smiles
C1(O)=CC=C(O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.